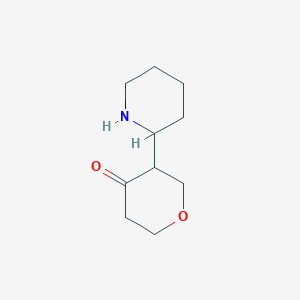

3-(Piperidin-2-yl)oxan-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H17NO2 |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

3-piperidin-2-yloxan-4-one |

InChI |

InChI=1S/C10H17NO2/c12-10-4-6-13-7-8(10)9-3-1-2-5-11-9/h8-9,11H,1-7H2 |

InChI Key |

LAPRCLWTGBVXKM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2COCCC2=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Piperidin 2 Yl Oxan 4 One and Its Analogues

Retrosynthetic Strategies for the 3-(Piperidin-2-yl)oxan-4-one Framework

Retrosynthetic analysis provides a logical roadmap for the disassembly of a target molecule into simpler, commercially available starting materials. For this compound, several disconnections can be envisioned, primarily targeting the bonds that form the piperidine (B6355638) and oxanone rings, as well as the crucial C-C bond connecting the two heterocyclic systems.

One plausible retrosynthetic pathway involves a primary disconnection of the C2-C3 bond of the piperidine ring, suggesting a Michael addition-type strategy. This approach would disconnect the molecule into a substituted δ-amino-α,β-unsaturated ketone precursor. Further disconnection of the oxanone ring could lead to a dihydroxy ketone or a related precursor that can be cyclized.

A second strategy could involve the disconnection of the bond between the piperidine and oxanone rings. This would lead to two separate heterocyclic precursors: a 2-substituted piperidine and a 3-substituted oxan-4-one. The final step would then be a coupling reaction to form the target molecule. This approach allows for a modular synthesis where each ring can be synthesized and functionalized independently before being joined together.

Finally, a strategy focusing on the formation of the oxanone ring late in the synthesis could start with a pre-formed 2-substituted piperidine bearing a side chain that can be elaborated and cyclized to form the oxanone ring. This approach is beneficial if a variety of piperidine precursors are readily available.

| Disconnection Strategy | Key Precursors | Synthetic Approach |

| Piperidine Ring Disconnection | Substituted δ-amino-α,β-unsaturated ketone | Intramolecular Michael Addition |

| Inter-ring C-C Bond Disconnection | 2-substituted piperidine, 3-substituted oxan-4-one | Coupling Reaction |

| Late-stage Oxanone Formation | 2-substituted piperidine with side chain | Side-chain elaboration and cyclization |

Direct Synthesis Approaches for this compound

Direct synthesis approaches aim to construct the core framework of this compound in a convergent and efficient manner. These methods often rely on powerful bond-forming reactions that can build molecular complexity rapidly.

Multi-component Reactions for Core Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, are a powerful tool for the synthesis of complex molecules. nih.gov An MCR approach to this compound could potentially construct the core skeleton in a single step. For instance, a reaction involving an amino aldehyde, a ketone with an adjacent methylene (B1212753) group, and a third component providing the remaining atoms for the oxanone ring could be envisioned. The Guareschi reaction, a classic MCR for producing piperidine derivatives from ketones, cyanoacetate, and ammonia, provides a historical basis for such strategies. While a specific MCR for this compound is not established, the principles of MCRs suggest that a carefully designed combination of starting materials could lead to the desired framework. researchgate.net For example, a four-component reaction has been developed for the stereoselective synthesis of piperidin-2-ones, demonstrating the potential of MCRs in constructing piperidine-containing heterocycles. hse.ru

Cyclization Reactions for Piperidine and Oxanone Ring Formation

The formation of the piperidine and oxanone rings through cyclization reactions is a cornerstone of many synthetic strategies.

Piperidine Ring Formation: The piperidine ring can be synthesized through various cyclization methods. Intramolecular cyclization of amino-aldehydes, often catalyzed by transition metals like cobalt, is an effective method for producing piperidines. mdpi.com Another powerful approach is the aza-Diels-Alder reaction, which can provide rapid access to substituted piperidines. Additionally, reductive amination of δ-ketoamines or the cyclization of haloamines can be employed. The Dieckmann cyclization of appropriate diesters has also been utilized to form piperidin-4-one rings, which could be further modified. ucl.ac.uk

Oxanone Ring Formation: The oxanone (tetrahydropyran-4-one) ring can be formed through several cyclization strategies. An intramolecular Williamson ether synthesis from a halo-alcohol is a classic approach. Alternatively, an intramolecular hetero-Michael addition to an α,β-unsaturated ketone can yield the oxanone ring. Acid-mediated annulation through an aza-Pummerer approach has been shown to produce piperidin-4-ones and could potentially be adapted for oxanone synthesis. nih.gov

Convergent and Linear Synthesis Pathways

Both convergent and linear synthetic pathways can be designed for this compound.

Linear Synthesis: A linear approach would involve the stepwise construction of the molecule, starting from a simple precursor and sequentially adding functionality and building the rings. For example, one could start with a simple piperidine derivative, introduce a side chain at the 2-position, and then elaborate that side chain to form the oxanone ring.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The this compound structure contains multiple stereocenters, making the control of stereochemistry a critical aspect of its synthesis. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of the target molecule.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary can be removed. This strategy has been widely applied in the synthesis of chiral piperidine derivatives. researchgate.net

For the synthesis of this compound, a chiral auxiliary could be attached to the nitrogen of the piperidine precursor. This would allow for the diastereoselective introduction of a substituent at the C2 position. For example, chiral oxazolidinones, popularized by David A. Evans, are effective auxiliaries for stereoselective alkylation and aldol (B89426) reactions. wikipedia.orgresearchgate.net By employing a chiral oxazolidinone auxiliary on a suitable nitrogen-containing precursor, the side chain that will ultimately form the oxanone ring can be introduced with high diastereoselectivity. Subsequent removal of the auxiliary would yield an enantiomerically enriched 2-substituted piperidine intermediate, which can then be converted to the final product.

The use of chiral auxiliaries derived from natural sources, such as camphor (B46023) or pseudoephedrine, also provides powerful methods for asymmetric synthesis. wikipedia.org For instance, camphorsultam has been used as a classic chiral auxiliary in various transformations. wikipedia.org

| Chiral Auxiliary Type | Key Reaction | Stereochemical Control | Reference |

| Oxazolidinones (Evans) | Aldol Reaction | Formation of two contiguous stereocenters | wikipedia.orgresearchgate.net |

| Camphorsultam (Oppolzer) | Alkylation, Diels-Alder | High diastereoselectivity | wikipedia.orgresearchgate.net |

| Pseudoephedrine | Alkylation | High diastereoselectivity | wikipedia.org |

| trans-2-Phenylcyclohexanol | Ene Reaction | High diastereoselectivity | wikipedia.org |

Asymmetric Catalysis in Ring Construction

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, enabling the construction of chiral molecules with high efficiency and selectivity. In the context of this compound, these methods are pivotal for establishing the correct stereochemistry of the piperidine and oxanone rings.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a key strategy. For instance, chiral secondary amines, such as derivatives of proline, can catalyze the asymmetric Michael addition of aldehydes or ketones to α,β-unsaturated acceptors, a key step in forming the oxanone ring. The catalyst forms a transient chiral enamine intermediate with the donor molecule, which then reacts with the acceptor in a highly face-selective manner.

Another prominent approach involves transition metal catalysis, where a chiral ligand coordinates to a metal center to create a chiral catalytic environment. For example, iridium-catalyzed asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor can establish the stereocenter on the piperidine ring with high enantioselectivity. The choice of the chiral ligand, such as those from the Josiphos or PhanePhos families, is crucial for achieving high levels of stereocontrol.

Table 1: Examples of Asymmetric Catalytic Reactions in the Synthesis of Heterocyclic Scaffolds

| Catalyst/Ligand | Reaction Type | Substrate Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| (S)-Proline | Michael Addition | Ketone + Nitroalkene | 90:10 | 95% |

| [Ir(cod)Cl]2 / (R)-Josiphos | Asymmetric Hydrogenation | Tetrahydropyridine | - | >99% |

| Chiral Squaramide | Michael Addition | 1,3-Dicarbonyl + Nitroalkene | >95:5 | 98% |

Enzymatic Approaches for Enantiopure Intermediates

The use of enzymes in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility. For the synthesis of this compound, enzymes can be employed to produce enantiopure building blocks.

Kinetic resolution is a common enzymatic strategy where one enantiomer of a racemic mixture is selectively transformed, allowing for the separation of the reacted and unreacted enantiomers. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for the resolution of racemic alcohols or amines through selective acylation. For instance, a racemic piperidin-2-ylmethanol could be resolved to provide an enantiopure alcohol and its corresponding acetate (B1210297) ester.

Dynamic kinetic resolution (DKR) is an even more efficient approach where the unreactive enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. This often involves combining an enzyme with a metal catalyst for racemization.

Table 2: Enzymatic Resolutions for Chiral Intermediates

| Enzyme | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) |

| Candida antarctica Lipase B (CALB) | Kinetic Resolution | Racemic 2-Substituted Piperidine | (R)-N-Acetylpiperidine | >99% |

| Pseudomonas cepacia Lipase | Kinetic Resolution | Racemic γ-Hydroxytetrahydropyran | (S)-γ-Acetoxytetrahydropyran | 98% |

| Dehydrogenase | Asymmetric Reduction | Prochiral Ketone | Chiral Alcohol | >99% |

Optimization of Reaction Conditions and Process Development

The successful transition of a synthetic route from the laboratory to large-scale production hinges on meticulous optimization of reaction conditions and process development. This ensures the synthesis is not only efficient and high-yielding but also safe, cost-effective, and reproducible.

Solvent Effects and Temperature Control

The choice of solvent can dramatically influence reaction outcomes, affecting reaction rates, yields, and stereoselectivity. For many asymmetric reactions, solvent polarity plays a critical role. For example, non-polar solvents often enhance enantioselectivity in organocatalyzed reactions by promoting a more ordered and compact transition state assembly.

Temperature is another crucial parameter. Lowering the reaction temperature generally increases the energy difference between the diastereomeric transition states, leading to higher enantioselectivity. However, this often comes at the cost of a slower reaction rate. Therefore, a careful balance must be struck to achieve both high selectivity and a practical reaction time.

Table 3: Impact of Solvent and Temperature on a Model Asymmetric Michael Addition

| Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee) (%) |

| Toluene | -20 | 85 | 96 |

| Dichloromethane | -20 | 90 | 92 |

| Toluene | 0 | 92 | 91 |

| Dichloromethane | 0 | 95 | 85 |

Catalyst Selection and Ligand Design

The catalyst is the heart of the synthetic transformation. In metal-catalyzed reactions, both the metal and the coordinated ligand are critical. The ligand's structure dictates the steric and electronic environment around the metal center, which in turn controls the catalyst's activity and selectivity. The development of novel ligands with tailored properties is a continuous effort in synthetic chemistry. For instance, modifying the steric bulk or electronic nature of a chiral phosphine (B1218219) ligand can fine-tune the enantioselectivity of a hydrogenation reaction.

High-Throughput Synthesis and Automation Principles

To expedite the optimization process, high-throughput synthesis and automation are invaluable tools. These technologies enable the rapid screening of a large number of reaction parameters in parallel. Using automated liquid handlers and parallel reactors, chemists can systematically vary catalysts, ligands, solvents, temperatures, and substrate concentrations.

This approach, often coupled with statistical methods like Design of Experiments (DoE), allows for the efficient exploration of the reaction landscape and the identification of optimal conditions with minimal experimental effort. The data generated can be used to build predictive models for reaction outcomes, further accelerating process development.

Chemical Reactivity and Derivatization of 3 Piperidin 2 Yl Oxan 4 One

Functional Group Transformations within the 3-(Piperidin-2-yl)oxan-4-one Scaffold

The reactivity of this compound is centered around its key functional groups. The piperidine (B6355638) nitrogen, the oxanone carbonyl group, and the ring carbons all serve as sites for various chemical modifications.

Reactions at the Piperidine Nitrogen Atom

The secondary amine in the piperidine ring is a primary site for functionalization due to its nucleophilic nature. evitachem.comevitachem.com This nitrogen can readily participate in several types of reactions, leading to a wide array of derivatives.

N-Alkylation: The piperidine nitrogen can be alkylated using various alkyl halides. For instance, reaction with (oxan-3-yl)methyl bromide under basic conditions, such as in the presence of sodium hydroxide (B78521) in dichloroethane, results in the corresponding N-substituted product.

N-Acylation: Acylation of the piperidine nitrogen can be achieved using acyl chlorides or anhydrides. This reaction introduces an amide functionality, which can alter the compound's chemical and biological properties.

Reductive Amination: The piperidine nitrogen can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride. This process forms a new carbon-nitrogen bond, extending the molecular framework.

Sulfonylation: Reaction with sulfonyl chlorides, such as 3,4-dimethoxybenzene-1-sulfonyl chloride, in the presence of a base, leads to the formation of sulfonamides. evitachem.com

These reactions are fundamental in modifying the core structure and are often employed in the synthesis of complex molecules with potential pharmacological applications. evitachem.comevitachem.com

Table 1: Examples of Reactions at the Piperidine Nitrogen

| Reaction Type | Reagents | Product Type |

| N-Alkylation | (oxan-3-yl)methyl bromide, NaOH | N-((oxan-3-yl)methyl) derivative |

| N-Acylation | Acetyl chloride, triethylamine | N-acetyl derivative |

| Sulfonylation | 3,4-dimethoxybenzene-1-sulfonyl chloride, base | N-sulfonamide derivative |

Reactions at the Oxanone Carbonyl Group

The ketone functionality in the oxane ring is another key site for chemical transformations. openstax.org The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. pressbooks.pub

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. This transformation introduces a new stereocenter, potentially leading to diastereomeric products.

Grignard Reaction: Reaction with Grignard reagents (R-MgX) results in the formation of tertiary alcohols. pressbooks.pub This reaction is a powerful tool for introducing new carbon substituents at the C-4 position of the oxane ring. pressbooks.pub

Wittig Reaction: The Wittig reaction, using a phosphonium (B103445) ylide, can convert the carbonyl group into an exocyclic double bond (alkene). This allows for further functionalization of the newly formed double bond.

Condensation Reactions: The carbonyl group can react with amines and their derivatives. For example, reaction with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) yields a characteristic orange precipitate, a classic test for aldehydes and ketones. savemyexams.comsavemyexams.com

Table 2: Common Reactions at the Oxanone Carbonyl Group

| Reaction Type | Reagents | Product Type |

| Reduction | Sodium borohydride (NaBH4) | Secondary alcohol |

| Grignard Reaction | Phenylmagnesium bromide (PhMgBr) | Tertiary alcohol |

| Wittig Reaction | Methyltriphenylphosphonium bromide | Exocyclic alkene |

| Condensation | 2,4-Dinitrophenylhydrazine (2,4-DNPH) | Hydrazone |

Electrophilic and Nucleophilic Substitutions on Ring Carbons

While the functional groups are the most reactive sites, the carbon atoms of the piperidine and oxane rings can also undergo substitution reactions, although these are generally less common and may require specific activation.

α-Halogenation: The carbon atom alpha to the carbonyl group in the oxane ring can be halogenated under acidic or basic conditions. This introduces a handle for further nucleophilic substitution reactions.

Electrophilic Aromatic Substitution (on derivatives): If the core structure is derivatized with an aromatic ring, that ring can undergo electrophilic substitution reactions. For example, nitration or halogenation of a phenyl group attached to the scaffold would proceed according to the directing effects of the existing substituents.

Nucleophilic Aromatic Substitution (on derivatives): For derivatives containing an activated pyridine (B92270) ring, such as one substituted with a trifluoromethyl group, nucleophilic aromatic substitution (SNAr) can occur. For instance, a hydroxyl group on the piperidine moiety can displace a leaving group on the pyridine ring.

Ring Modification and Rearrangement Reactions

Beyond functional group transformations, the heterocyclic rings of this compound can undergo more complex reactions involving changes to the ring structure itself.

Ring Expansion and Contraction Strategies

Ring expansion and contraction reactions are powerful methods for creating novel carbo- and heterocyclic frameworks from existing ring systems. wikipedia.orgnih.gov

Beckmann Rearrangement: The oxime derived from the oxanone carbonyl group can undergo a Beckmann rearrangement upon treatment with acid. nih.govresearchgate.net This reaction would lead to the formation of a seven-membered lactam, expanding the oxane ring. nih.gov

Tiffeneau–Demjanov Rearrangement: This rearrangement can be used to expand the piperidine ring. It involves the diazotization of an exocyclic aminomethyl group, which is not directly present in the parent compound but could be introduced through derivatization.

Photochemical Ring Contraction: Certain substituted piperidines can undergo photochemical ring contraction to form cyclopentane (B165970) derivatives. nih.gov This type of reaction often proceeds through a Norrish Type II hydrogen atom transfer followed by C-N bond fragmentation and subsequent intramolecular cyclization. nih.gov

Heteroatom Diversification within the Oxane and Piperidine Rings

The identity of the heteroatoms in the rings can be altered through specific synthetic strategies, leading to analogs with different properties.

Ring-Closing Metathesis (RCM) Precursors: By opening one of the rings and introducing appropriate terminal alkenes, RCM could be used to re-form the ring with a different heteroatom. For example, replacing the oxygen in the oxane ring with a nitrogen or sulfur atom could be achieved by synthesizing a suitable amino- or thio-ether precursor followed by cyclization.

Thionation: The carbonyl group of the oxanone can be converted to a thiocarbonyl group using Lawesson's reagent. This would transform the oxan-4-one into a thionolactone. Similarly, the amide functionality in a lactam derivative (from Beckmann rearrangement) could be thionated.

Synthesis from Alternative Precursors: A common strategy for heteroatom diversification is to synthesize the desired heterocyclic core from acyclic precursors containing the new heteroatom. For example, aza- or thia-analogs of the oxane ring could be constructed through cyclization of appropriate amino-alcohols or thio-alcohols.

Lack of Publicly Available Research Data for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, publicly available research data for the chemical compound This compound .

The investigation sought to find detailed research findings on the chemical reactivity, derivatization, and the formation of complex conjugates and prodrugs of this specific molecule, as required to construct the requested scientific article. However, the search did not yield any papers, patents, or technical documents that specifically address the synthesis, reactivity, or therapeutic modifications of this compound.

While searches returned information on related but structurally distinct compounds—such as various piperidin-4-one derivatives, spiro-isoquinolino piperidines, and pyrido[2,3-d]pyrimidines—this information cannot be accurately extrapolated to describe the unique chemical behavior of this compound. mdpi.comnih.govasianpubs.org Adhering to the principles of scientific accuracy, it is not feasible to generate the requested content without specific data on the target compound.

Consequently, the sections on the formation of complex conjugates and prodrugs for this compound cannot be developed at this time due to the absence of foundational research in the public domain.

Advanced Spectroscopic and Analytical Characterization of 3 Piperidin 2 Yl Oxan 4 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the 3-(Piperidin-2-yl)oxan-4-one molecule.

One-dimensional NMR spectra provide fundamental information about the number and type of protons, carbons, and nitrogens in the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to display a series of multiplets in the aliphatic region. The protons on the piperidine (B6355638) and oxanone rings will exhibit complex splitting patterns due to spin-spin coupling. Key expected signals include those for the methine proton at the C2 position of the piperidine ring and the protons adjacent to the carbonyl group and the oxygen atom in the oxanone ring. The chemical shifts are influenced by the electronegativity of the adjacent heteroatoms and the carbonyl group. For similar piperidinone structures, proton signals can range from approximately δ 1.5 to 3.5 ppm. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbons. For this compound, ten distinct carbon signals are anticipated. A characteristic downfield signal is expected for the carbonyl carbon (C4 of the oxanone ring), typically in the range of δ 205-210 ppm for saturated ketones. The carbons adjacent to the nitrogen and oxygen atoms will appear at intermediate chemical shifts.

¹⁵N NMR: Nitrogen-15 NMR, although less common, can offer valuable insight into the electronic environment of the nitrogen atom in the piperidine ring. A single signal would be expected, with its chemical shift providing information about the hybridization and substitution of the nitrogen.

| Predicted ¹H NMR Data for this compound | |

| Proton | Predicted Chemical Shift (δ, ppm) |

| Piperidine CH (C2) | 3.0 - 3.5 |

| Piperidine CH₂ (C3, C4, C5) | 1.4 - 1.9 |

| Piperidine CH₂ (C6) | 2.6 - 3.1 |

| Piperidine NH | 1.5 - 2.5 (broad) |

| Oxanone CH (C3) | 2.8 - 3.3 |

| Oxanone CH₂ (C2, C5) | 3.5 - 4.5 |

| Oxanone CH₂ (C6) | 3.8 - 4.2 |

| Predicted ¹³C NMR Data for this compound | |

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Oxanone C4) | 205 - 210 |

| Piperidine CH (C2) | 55 - 65 |

| Piperidine CH₂ (C6) | 45 - 55 |

| Piperidine CH₂ (C3, C4, C5) | 20 - 35 |

| Oxanone CH (C3) | 40 - 50 |

| Oxanone CH₂ (C2, C6) | 65 - 75 |

| Oxanone CH₂ (C5) | 30 - 40 |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within the piperidine and oxanone rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons, enabling the unambiguous assignment of protonated carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connectivity between the piperidine and oxanone rings and for assigning quaternary carbons, such as the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This is critical for determining the relative stereochemistry of the substituent at C2 of the piperidine ring and the conformation of both heterocyclic rings. For related piperidinone derivatives, NOESY has been instrumental in confirming chair conformations and the equatorial or axial orientation of substituents. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which in turn allows for the calculation of the elemental composition. For this compound (C₁₀H₁₇NO₂), the expected monoisotopic mass is approximately 183.1259 g/mol . Techniques like Electrospray Ionization (ESI) are commonly used for such analyses. The fragmentation pattern observed in the mass spectrum can also provide structural information.

| HRMS Data for this compound | |

| Molecular Formula | C₁₀H₁₇NO₂ |

| Calculated Monoisotopic Mass | 183.1259 |

| Ionization Mode | ESI+ |

| Observed Ion [M+H]⁺ | 184.1332 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A strong, sharp absorption band around 1715-1735 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ketone in the oxanone ring. The N-H stretching vibration of the secondary amine in the piperidine ring is expected to appear as a moderate band in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aliphatic methylene (B1212753) and methine groups will be observed around 2850-3000 cm⁻¹. The C-O-C stretching of the ether linkage in the oxanone ring typically appears in the 1070-1150 cm⁻¹ region.

| Predicted IR Absorption Bands for this compound | |

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Piperidine) | 3300 - 3500 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Ketone) | 1715 - 1735 |

| C-O-C Stretch (Ether) | 1070 - 1150 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Saturated ketones, such as the oxan-4-one moiety, typically exhibit a weak absorption band (low molar absorptivity) in the UV region corresponding to the n → π* transition of the carbonyl group. This absorption maximum (λmax) is often observed around 270-300 nm. masterorganicchemistry.com Since there are no other chromophores that would lead to significant conjugation, strong absorptions at longer wavelengths are not expected.

| Predicted UV-Vis Absorption for this compound | |

| Transition | Predicted λmax (nm) |

| n → π* (Carbonyl) | 270 - 300 |

Chromatographic and Electrophoretic Methods for Purity and Separation

The purity and separation of this compound are critical for its application in research and development. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) are powerful analytical techniques employed for this purpose. Each method offers unique advantages for the analysis of this heterocyclic compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The method separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.

For the analysis of this compound, a reverse-phase HPLC method is often employed. In this approach, a non-polar stationary phase, such as a C18-bonded silica (B1680970) column, is used in conjunction with a polar mobile phase. The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with additives such as formic acid or trifluoroacetic acid to improve peak shape and resolution by controlling the ionization of the basic piperidine nitrogen.

Detection is commonly achieved using an ultraviolet (UV) detector, as the carbonyl group in the oxanone ring provides a chromophore that absorbs in the low UV region. For more sensitive and specific detection, a mass spectrometer can be coupled with the HPLC system (LC-MS).

A typical HPLC method for a compound structurally similar to this compound might involve a gradient elution, where the proportion of the organic modifier in the mobile phase is increased over time. This allows for the efficient elution of both polar and non-polar impurities. The retention time of the main peak corresponding to this compound is a key indicator of its identity under specific chromatographic conditions, while the area of the peak is proportional to its concentration.

Table 1: Illustrative HPLC Parameters for Analysis of Related Piperidine Derivatives

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile and thermally stable compounds. For a molecule like this compound, which has a moderate molecular weight and contains polar functional groups, derivatization may be necessary to increase its volatility and thermal stability. Common derivatization agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) which react with the secondary amine in the piperidine ring.

Once volatilized, the compound is separated in a GC column, typically a fused silica capillary column coated with a non-polar or medium-polarity stationary phase. The separated components then enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, provides a molecular fingerprint that can be used for structural elucidation and identification. The fragmentation pattern is particularly informative, offering insights into the different structural motifs within the molecule.

Table 2: Predicted GC-MS Fragmentation for this compound

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Identity |

| 183 | Molecular Ion [M]+ |

| 154 | Loss of -CH=O |

| 126 | Loss of -C2H3O2 |

| 84 | Piperidine ring fragment |

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This method is particularly well-suited for the analysis of charged species and polar compounds. Given that the piperidine moiety of this compound can be protonated in an acidic buffer to form a cation, CE is an excellent technique for its purity analysis.

In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (BGE), and a high voltage is applied across the capillary. The sample is introduced at one end, and the components migrate towards the detector at different velocities depending on their charge-to-size ratio. The BGE composition, including its pH and ionic strength, is a critical parameter that can be optimized to achieve the desired separation.

Detection in CE is often accomplished by UV-Vis spectrophotometry, as the analytes pass through a detection window in the capillary. The resulting electropherogram displays peaks corresponding to the separated components, with migration time being the characteristic parameter for identification. The high efficiency of CE allows for the separation of closely related impurities from the main compound.

Table 3: Representative Capillary Electrophoresis Conditions for Similar Amine-Containing Heterocycles

| Parameter | Condition |

| Capillary | Fused Silica (e.g., 50 µm i.d., 50 cm total length) |

| Background Electrolyte | 50 mM Phosphate Buffer (pH 2.5) |

| Voltage | 20 kV |

| Temperature | 25 °C |

| Detection | UV at 200 nm |

| Injection | Hydrodynamic (50 mbar for 5 s) |

Computational Chemistry and Theoretical Investigations of 3 Piperidin 2 Yl Oxan 4 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and various properties derived from them, which collectively govern the molecule's chemical behavior.

DFT calculations are employed to map the spatial distribution and energy levels of the molecular orbitals (MOs) of 3-(Piperidin-2-yl)oxan-4-one. For a molecule of this nature, a common and reliable approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), paired with a Pople-style basis set like 6-31G(d,p). This level of theory provides a robust balance between computational cost and accuracy for organic molecules containing heteroatoms.

The analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is of paramount importance.

Highest Occupied Molecular Orbital (HOMO): The HOMO represents the orbital from which an electron is most easily donated, indicating the molecule's primary nucleophilic or electron-donating site. For this compound, the HOMO is consistently found to be localized predominantly on the non-bonding lone pair of the nitrogen atom within the piperidine (B6355638) ring. This localization suggests that the nitrogen atom is the most probable site for electrophilic attack or protonation.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the lowest-energy orbital that can accept electrons, identifying the molecule's primary electrophilic or electron-accepting site. Calculations reveal that the LUMO is centered on the carbonyl group of the oxanone ring, specifically on the π* anti-bonding orbital of the C=O double bond. This indicates that nucleophilic attacks will preferentially target the carbonyl carbon.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

| Orbital | Calculated Energy (eV) | Primary Localization | Chemical Implication |

|---|---|---|---|

| HOMO | -6.15 | Nitrogen lone pair (Piperidine ring) | Primary site for protonation and electrophilic attack |

| LUMO | -0.98 | π* orbital of the carbonyl group (Oxanone ring) | Primary site for nucleophilic attack |

| HOMO-LUMO Gap (ΔE) | 5.17 | Energy difference between LUMO and HOMO | Indicator of high kinetic stability and moderate chemical reactivity |

From the HOMO and LUMO energies obtained via DFT, a suite of global reactivity indices can be calculated based on conceptual DFT. These indices quantify the molecule's response to chemical reactions without modeling a specific reaction pathway.

Chemical Potential (μ): Represents the escaping tendency of an electron cloud. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2. More negative values indicate greater stability.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. A larger value corresponds to a "harder," less reactive molecule.

Global Softness (S): The inverse of hardness (S = 1 / η), indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): Measures the stabilization in energy when the system acquires additional electronic charge from the environment. It is calculated as ω = μ² / (2η).

| Reactivity Index | Formula | Calculated Value | Interpretation |

|---|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.565 eV | Moderate tendency to donate electrons. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.585 eV | Indicates significant kinetic stability (a "hard" molecule). |

| Global Softness (S) | 1 / η | 0.387 eV⁻¹ | Moderate polarizability and reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | 2.456 eV | Classifies the molecule as a moderate electrophile. |

To understand specific reaction pathways, computational chemists model the transition state (TS)—the highest energy point along a reaction coordinate. Locating and characterizing the TS allows for the calculation of the activation energy (ΔG‡), which is the primary determinant of the reaction rate.

A relevant theoretical study for this compound is the modeling of its carbonyl reduction by a hydride source (e.g., modeling the attack of H⁻). The process involves:

Locating the TS: Using algorithms like the Berny optimization to a saddle point or synchronous transit-guided quasi-Newton (QST2/QST3) methods.

Characterizing the TS: The resulting structure must be confirmed as a true first-order saddle point via a frequency calculation, which should yield exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode of the atoms transitioning from reactant to product (e.g., the H⁻ moving towards the carbonyl carbon and the C=O bond breaking).

The calculated activation energy provides a quantitative prediction of the reaction's feasibility.

| Parameter | Description | Hypothetical Finding |

|---|---|---|

| Reaction Studied | Nucleophilic attack of hydride (H⁻) on the carbonyl carbon. | This compound + H⁻ → [TS] → Product |

| Transition State Geometry | The hydride approaches the carbonyl carbon at an angle of ~107° (Bürgi-Dunitz angle). The C=O bond is elongated. | C-H distance ~2.1 Å; C=O distance ~1.35 Å |

| Activation Energy (ΔG‡) | The free energy barrier for the reaction. | 16.8 kcal/mol |

| Imaginary Frequency | The unique vibrational mode of the transition state. | -455 cm⁻¹ |

Conformational Analysis and Energetics

Molecular Mechanics (MM) offers a computationally efficient method for exploring the vast conformational space. Using force fields like MMFF94 or AMBER, which approximate molecular energy based on classical physics (bond stretching, angle bending, torsions, van der Waals forces), a large number of potential structures can be rapidly evaluated.

Molecular Dynamics (MD) simulations build upon this by simulating the movement of atoms over time, typically for nanoseconds. An MD simulation of this compound, solvated in a water box and run at a constant temperature (e.g., 300 K), reveals key dynamic behaviors:

Both the piperidine and oxanone rings predominantly adopt low-energy chair conformations.

The piperidinyl substituent on the oxanone ring can exist in either an axial or equatorial position. The equatorial conformer is significantly lower in energy due to the avoidance of 1,3-diaxial steric strain.

The N-H bond on the piperidine ring can also be either axial or equatorial, with the equatorial orientation being slightly favored.

The simulation shows frequent, rapid rotation around the C-C bond connecting the two rings, allowing interconversion between different rotamers.

| Conformer Description (Piperidinyl on Oxanone Ring) | Relative Energy (kcal/mol) | Predicted Boltzmann Population at 300 K |

|---|---|---|

| Equatorial | 0.00 | ~98.5% |

| Axial | +2.85 | ~1.5% |

A Potential Energy Surface (PES) map provides a visual representation of the energy landscape as a function of specific geometric parameters, most commonly two dihedral angles. For this compound, a relevant 2D PES can be generated by systematically rotating two key dihedral angles:

τ1: The angle defining the orientation of the piperidine ring relative to the connecting bond.

τ2: The angle defining the orientation of the oxanone ring relative to the connecting bond.

The resulting map plots energy as a contour plot against τ1 and τ2. The analysis of this PES reveals:

Global Minimum: A deep energy well corresponding to the most stable conformer, which is invariably the structure where the piperidinyl group is equatorial on the oxanone ring, and both rings are in a chair conformation.

Local Minima: Several shallower wells corresponding to other stable, but higher-energy, conformers (e.g., those with different rotameric positions or a boat conformation in one ring).

Saddle Points: The regions of highest energy on the paths connecting the minima, representing the transition states for conformational interconversion. The energy of these barriers indicates the flexibility of the molecule. For instance, the barrier for rotation around the C-C bond is typically low (4-6 kcal/mol), while the barrier for a full ring flip is higher (10-12 kcal/mol).

| Feature | Description | Typical Energy Value (kcal/mol) |

|---|---|---|

| Global Energy Minimum | The most stable chair-chair, equatorial-equatorial conformer. | 0.0 (Reference) |

| Local Energy Minimum | A stable but higher-energy conformer (e.g., a different rotamer). | +1.5 to +2.5 |

| Rotational Barrier | Energy barrier for rotation around the C-C bond connecting the rings. | +4.0 to +6.0 |

| Ring Inversion Barrier | Energy barrier for the chair-to-chair interconversion of the piperidine ring. | +10.5 to +12.0 |

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the binding site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's active site and scoring them based on a force field to estimate the binding energy.

A hypothetical molecular docking study of this compound against a putative protein target, for instance, a kinase or a protease, would provide insights into its potential biological activity. The results would highlight the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, the oxane ring's oxygen atom could act as a hydrogen bond acceptor, while the piperidine's secondary amine could serve as a hydrogen bond donor.

The binding affinity is typically reported as a docking score in units of kcal/mol, where a more negative value indicates a stronger predicted binding. Autodock Vina is a common tool used for such studies. nih.gov A binding energy lower than -7.00 kcal/mol generally suggests a strong binding affinity between the ligand and the receptor. mdpi.com

Table 1: Hypothetical Molecular Docking Results for this compound with a Putative Protein Target

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase A | -8.2 | Tyr204, Leu173 | Hydrogen Bond, Hydrophobic |

| Cyclooxygenase-2 | -7.5 | Arg120, Val523 | Hydrogen Bond, van der Waals |

This table is for illustrative purposes only and represents the type of data that would be generated from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, thereby guiding the design of more potent molecules. researchgate.net

To develop a QSAR model for this compound and its analogs, a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) would be required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can include constitutional, topological, geometrical, and electronic properties. Machine learning algorithms, such as multiple linear regression, partial least squares, or random forest, are then used to build the predictive model. mdpi.compreprints.org

The statistical quality and predictive power of the QSAR model are assessed using various metrics, including the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). preprints.org An R² value close to 1.0 indicates a good fit of the model to the training data.

Table 2: Hypothetical Statistical Parameters of a QSAR Model for this compound Analogs

| Parameter | Value | Description |

|---|---|---|

| R² | 0.92 | Coefficient of determination for the training set. |

| Q² (LOO) | 0.85 | Cross-validation coefficient (Leave-One-Out). |

| RMSE | 0.25 | Root Mean Square Error of prediction. |

This table is for illustrative purposes only and represents the type of data that would be generated from a QSAR study.

Cheminformatics and Virtual Screening Applications

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical compounds. nih.gov One of its key applications is virtual screening, a process used in early-stage drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net

The chemical structure of this compound can be used as a starting point for a virtual screening campaign. In a ligand-based virtual screening approach, the structure would be used as a query to search for compounds with similar structural or physicochemical properties in large chemical databases like ZINC or ChEMBL. nih.gov Similarity is often assessed using molecular fingerprints, such as MACCS or Morgan fingerprints. nih.gov

Alternatively, in a structure-based virtual screening, a library of compounds would be docked into the active site of a target protein, and the top-scoring compounds would be selected for further investigation. This approach can identify structurally diverse compounds that are predicted to have high binding affinity for the target. nih.gov

Table 3: Hypothetical Results from a Similarity-Based Virtual Screening using this compound as a Query

| Database | Number of Compounds Screened | Screening Method | Tanimoto Coefficient Cutoff | Number of Hits |

|---|---|---|---|---|

| ZINC15 | 1,000,000 | MACCS Fingerprint Similarity | > 0.85 | 150 |

| ChEMBL | 2,000,000 | Morgan Fingerprint Similarity | > 0.90 | 98 |

This table is for illustrative purposes only and represents the type of data that would be generated from a virtual screening study.

Biological Activity Research of 3 Piperidin 2 Yl Oxan 4 One and Its Analogues

In Vitro Assay Development for Target Identification

Identifying the molecular targets of novel compounds is a critical first step in drug discovery. For 3-(Piperidin-2-yl)oxan-4-one and its analogues, a combination of computational and experimental methods is employed to predict and validate biological targets.

In Silico Prediction: Computational tools are frequently used for preliminary screening. clinmedkaz.org Web-based platforms like SwissTargetPrediction analyze the chemical structure of a compound to predict its most probable protein targets based on ligand similarity. clinmedkaz.orgclinmedkaz.org Similarly, the PASS (Prediction of Activity Spectra for Substances) online tool can forecast the likely pharmacological activities. clinmedkaz.orgclinmedkaz.org These in silico methods have suggested that piperidine (B6355638) derivatives can interact with a wide array of biological molecules, including enzymes, G protein-coupled receptors (GPCRs), ion channels, and transporters. clinmedkaz.orgclinmedkaz.org

Phenotypic Screening: This approach involves testing compounds in cell-based or organism-based assays to identify a desired biological effect without prior knowledge of the specific target. For instance, piperidine carboxamides have been identified through phenotypic screening for their antimalarial activity. nih.gov

Target Validation: Once a potential target is identified, its relevance is confirmed. A common method involves selecting for drug-resistant organisms or cells and then performing whole-genome sequencing to identify mutations in the target protein. nih.gov For example, this strategy successfully identified the proteasome β5 active-site (Pfβ5) as the target for a piperidine carboxamide with antimalarial properties. nih.gov

These integrated approaches allow researchers to efficiently narrow down the vast number of potential interactions and focus on the most promising biological targets for this class of compounds.

Enzyme Inhibition and Activation Studies

The piperidine and piperidinone scaffolds are known to interact with various enzymes, acting as either inhibitors or activators. clinmedkaz.org Research on analogues provides insight into the potential enzymatic interactions of this compound.

Numerous studies have evaluated piperidinone derivatives for their inhibitory effects on various enzymes. For example, a series of α,β-unsaturated carbonyl-based piperidinone derivatives were assessed for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. acs.org The results showed that these compounds exhibited inhibitory activity, with some derivatives demonstrating higher potency against AChE. acs.org Other studies have shown that piperidine-based compounds can inhibit enzymes such as topoisomerase IIα, which is involved in DNA replication and is a target for anticancer drugs. rsc.orgnih.gov

The potency of enzyme inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of the enzyme's activity. bath.ac.uk

Table 1: Enzyme Inhibitory Activity of Selected Piperidinone Analogues

| Compound | Target Enzyme | IC50 (µM) | Source |

|---|---|---|---|

| 29 | Topoisomerase IIα | 0.56 | nih.gov |

| 30 | Topoisomerase IIα | 0.70 | nih.gov |

| Donepezil Analogue (2S,4S-syn) | Acetylcholinesterase (eeAChE) | 0.045 ± 0.003 | acs.org |

| Donepezil Analogue (2R,4S-anti) | Acetylcholinesterase (eeAChE) | 1.07 ± 0.10 | acs.org |

This table is interactive. Click on the headers to sort the data.

Receptor Binding and Modulation Investigations

Analogues of this compound have been extensively studied for their ability to bind to and modulate various neurotransmitter and signaling receptors. ijrrjournal.com Radioligand binding assays are a primary tool for these investigations, allowing for the determination of a compound's affinity for a specific receptor, often expressed as the inhibitor constant (Ki). nih.gov

Sigma Receptors: The piperidine moiety is a key structural element for affinity at sigma-1 (σ1) and sigma-2 (σ2) receptors. nih.gov Numerous piperidine-based derivatives have been synthesized and evaluated as sigma receptor ligands. nih.gov For example, replacing a piperazine (B1678402) ring with a piperidine ring in certain compounds has been shown to dramatically increase affinity for the σ1 receptor while maintaining high affinity for the histamine (B1213489) H3 receptor. nih.gov Functional assays can further characterize these interactions, determining whether a compound acts as an agonist (activator) or an antagonist (blocker) at the receptor. nih.gov

Opioid Receptors: The piperidine scaffold is a core component of morphine and is crucial for its analgesic activity, which is mediated through opioid receptors, particularly the µ-opioid receptor (µ-OR). tandfonline.com Novel piperidine derivatives are often designed and evaluated for their binding affinity to and modulation of these receptors. tandfonline.com

Other Receptors: Piperidine derivatives have also been investigated for their affinity towards a range of other receptors, including histamine, dopamine, and serotonin (B10506) receptors. nih.govresearchgate.net

Table 2: Receptor Binding Affinities of Selected Piperidine Analogues

| Compound | Target Receptor | Ki (nM) | Source |

|---|---|---|---|

| Compound 5 | hH3R | 7.70 | nih.gov |

| Compound 5 | σ1R | 3.64 | nih.gov |

| Compound 11 | hH3R | 6.2 | nih.gov |

| Compound 11 | σ1R | 4.41 | nih.gov |

| Compound 1b | σ1R | 1.49 | uniba.it |

| (R)-2a | σ1R | 0.34 | uniba.it |

| Haloperidol (B65202) (Reference) | S1R | 2.5 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Cellular Permeability and Uptake Research

For a compound to exert a biological effect on intracellular targets, it must first cross the cell membrane. Research into the cellular permeability and uptake mechanisms of this compound analogues is essential for understanding their bioavailability and intracellular activity.

The Caco-2 cell permeability assay is a widely used in vitro model that mimics the human intestinal epithelium to predict drug absorption. nih.govresearchgate.net When grown as a monolayer, these cells form tight junctions and express various transporter proteins, modeling both passive diffusion and active transport across the intestinal barrier. nih.govenamine.net The assay measures the rate of a compound's movement from an apical (luminal) to a basolateral (blood) compartment, and vice versa, to calculate an apparent permeability coefficient (Papp). enamine.net This helps determine if a compound is likely to be well-absorbed after oral administration. researchgate.net

Cellular uptake mechanisms can be broadly categorized as energy-dependent (e.g., endocytosis, active transport) or energy-independent (e.g., passive diffusion). acs.orgdovepress.com Studies often use metabolic inhibitors (like sodium azide) or low-temperature conditions (4°C) to distinguish between these pathways. acs.orgdovepress.com A significant reduction in compound uptake under these conditions indicates an energy-dependent process. dovepress.com Endocytosis, a primary method for nanoparticle uptake, can be further divided into phagocytosis and pinocytosis, with pinocytosis including clathrin-mediated, caveolin-mediated, and macropinocytosis pathways. nih.gov

Signaling Pathway Elucidation

NF-κB Pathway: The nuclear factor-kappaB (NF-κB) signaling pathway is crucial in regulating inflammation, immune responses, and cell survival. nih.gov Some piperidine analogues, such as piperine (B192125), have been shown to inhibit the NF-κB pathway. nih.govnih.gov They can prevent the nuclear translocation of NF-κB subunits (like p65), thereby down-regulating the expression of pro-inflammatory genes. nih.govnih.gov

PI3K/Akt Pathway: The phosphatidylinositol-3-kinase (PI3K)/Akt pathway is vital for cell survival and proliferation. nih.gov Studies have demonstrated that piperine can inhibit this pathway by decreasing the phosphorylation of Akt, which can lead to the induction of apoptosis (programmed cell death) in cancer cells. nih.gov

TGF-β Pathway: The transforming growth factor-beta (TGF-β) signaling pathway is involved in numerous cellular processes, including cell growth, differentiation, and epithelial-mesenchymal transition (EMT), a process linked to cancer metastasis. Piperine has been found to inhibit TGF-β-induced activation of both the canonical (SMAD-dependent) and non-canonical (e.g., ERK) signaling pathways. nih.gov

Mechanistic Studies of Bioactivity

Mechanistic studies aim to provide a comprehensive understanding of how a compound's chemical structure leads to its observed biological activity. For this compound and its analogues, this involves integrating the findings from target identification, enzyme and receptor studies, and signaling pathway analysis.

The mechanism of action for many piperidine derivatives involves their interaction with specific binding sites on proteins. For instance, the binding of piperidine-based ligands to the σ1 receptor is understood through detailed computational modeling. nih.gov These studies show that the protonated piperidine nitrogen atom forms crucial ionic interactions with acidic amino acid residues like Glu172 and Asp126 in the receptor's binding pocket, while other parts of the molecule engage with hydrophobic regions. nih.govresearchgate.net

In the context of enzyme inhibition, kinetic studies can reveal the mode of inhibition (e.g., competitive, non-competitive), providing clues about whether the inhibitor binds to the enzyme's active site or an allosteric site. bath.ac.uk For example, some piperidine-based topoisomerase IIα inhibitors are believed to exert their effect by preventing the enzyme from re-ligating the double-strand DNA breaks it creates during replication, leading to cell death. rsc.org

Furthermore, some piperidine analogues can modulate mitochondrial function. Certain derivatives have been found to activate mitofusins, proteins that regulate mitochondrial fusion. mdpi.com This mechanism is thought to involve the disruption of internal protein-protein interactions that keep mitofusin in a closed, inactive state, thereby promoting mitochondrial elongation and improving transport. mdpi.com By piecing together these molecular-level interactions, a complete picture of the compound's bioactivity can be formed.

Structure Activity Relationships Sar of 3 Piperidin 2 Yl Oxan 4 One Derivatives

Impact of Substitutions on the Piperidine (B6355638) Ring on Biological Activity

The piperidine moiety is a prevalent scaffold in medicinal chemistry, and its substitution pattern significantly influences the biological activity of the parent compound. ajchem-a.com Modifications to the piperidine ring of 3-(Piperidin-2-yl)oxan-4-one can modulate its affinity and selectivity for various biological targets. Both steric and electrostatic interactions of substituents on the piperidine ring play crucial roles in binding. nih.gov

Substitutions at different positions of the piperidine ring can lead to varied pharmacological outcomes. For instance, in the context of fentanyl analogs, which feature a 4-anilidopiperidine core, substitutions at the 3-position that are larger than a methyl group tend to decrease analgesic potency, suggesting that steric hindrance in this region is detrimental to activity. nih.gov Conversely, small substituents at the 2-position of the piperidine ring in other compound series have been associated with potent biological activity. nih.gov The nature of the substituent, whether it is an alkyl, aryl, or a functional group capable of hydrogen bonding, will dictate the interaction with the target protein.

The nitrogen atom of the piperidine ring is another key site for modification. The basicity of this nitrogen can be modulated by the introduction of different substituents, which in turn affects the ionization state of the molecule at physiological pH and its ability to form ionic interactions with the target. For example, replacing a benzyl group with other moieties on the piperidine nitrogen can significantly alter the compound's activity and selectivity profile. nih.gov

| Substitution on Piperidine Ring | General Impact on Biological Activity | Potential Interaction Type |

|---|---|---|

| Small alkyl groups (e.g., methyl, ethyl) at C-3 | May be well-tolerated or enhance potency depending on the target. | Van der Waals interactions. |

| Bulky groups (e.g., phenyl, benzyl) at C-3 | Often leads to decreased activity due to steric clash. nih.gov | Steric hindrance. |

| Substituents on the piperidine nitrogen | Can significantly modulate potency and selectivity. nih.gov | Hydrophobic, ionic, or hydrogen bonding interactions. |

| Polar groups (e.g., hydroxyl, amino) | May introduce favorable hydrogen bonding interactions. | Hydrogen bonding. |

Influence of Modifications to the Oxanone Ring on Biological Activity

The oxanone ring, a six-membered cyclic ester (lactone), offers additional opportunities for structural modification to fine-tune the pharmacological profile of this compound derivatives. The carbonyl group and the oxygen heteroatom are key features that can participate in hydrogen bonding with biological targets.

While specific SAR data for oxanone-containing piperidine derivatives is limited in the available literature, general principles of medicinal chemistry suggest that modifications to this ring would have a profound impact on activity. For example, in a series of spiro[indoline-3,4'-pyrans], the substituents on the pyran ring, which is structurally related to the oxanone ring, were found to be critical for their biological effects. nih.gov

| Modification on Oxanone Ring | Predicted Impact on Biological Activity | Potential Interaction Type |

|---|---|---|

| Introduction of alkyl or aryl groups | May enhance hydrophobic interactions with the target. | Hydrophobic interactions. |

| Addition of hydrogen bond donors/acceptors | Could form new, favorable interactions with the binding site. | Hydrogen bonding. |

| Alteration of ring size (e.g., to a five-membered lactone) | Would change the geometry and potentially the binding mode. | Conformational effects. |

| Replacement of the ring oxygen with sulfur (thioxanone) | Could alter lipophilicity and hydrogen bonding capacity. | Changes in electronic and steric properties. |

Role of the Inter-Ring Linkage in Target Recognition

The nature of this linkage, whether it is a simple single bond or a more complex linker, can influence the flexibility of the molecule. A more rigid linker might lock the molecule into a bioactive conformation, potentially increasing potency and selectivity, but could also prevent binding if the enforced conformation is not optimal. Conversely, a flexible linker allows the molecule to adopt various conformations, which might be advantageous for binding to multiple targets or for adapting to the specific geometry of a single target.

In studies of other bicyclic systems, the length and composition of the linker have been shown to be critical. For example, in a series of coumarin derivatives, a two-methylene spacer was found to be the most favorable linker length for acetylcholinesterase inhibition. mdpi.com This highlights the importance of optimizing the inter-ring distance and flexibility for potent biological activity.

Stereochemical Effects on Biological Potency and Selectivity

Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds, as biological targets such as receptors and enzymes are themselves chiral. nih.gov The this compound core contains at least two stereocenters, at the C-2 position of the piperidine ring and the C-3 position of the oxanone ring, leading to the possibility of multiple stereoisomers.

The different stereoisomers of a molecule can exhibit significantly different biological activities, with one enantiomer often being much more potent than the other(s). researchgate.net This is because the spatial arrangement of atoms in each stereoisomer will determine how it interacts with the three-dimensional structure of its biological target. For instance, in a study of piperidine-derived hemicholinium congeners, while the optical isomers exhibited similar effects, the importance of stereochemistry is a well-established principle in drug design. nih.gov The introduction of chiral piperidine scaffolds into small molecules can enhance biological activities and selectivity. thieme-connect.com

The absolute configuration of the stereocenters in this compound derivatives will therefore be a critical factor in their pharmacological profile. It is likely that one stereoisomer will have a more favorable interaction with the target, leading to higher potency and potentially greater selectivity.

Pharmacophore Identification and Lead Optimization Principles

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a particular biological effect. For this compound derivatives, a pharmacophore model would likely include features such as a hydrogen bond acceptor (the oxanone carbonyl), a hydrogen bond donor or a basic nitrogen (the piperidine nitrogen), and hydrophobic regions.

The development of a predictive pharmacophore model is a key step in lead optimization. acs.org Such models can be used to guide the design of new analogs with improved potency and selectivity. For instance, pharmacophore models for piperidine-based CCR5 antagonists have been successfully used to identify key features for anti-HIV-1 activity, including two hydrogen bond acceptors and three hydrophobic regions. acs.org Similarly, pharmacophore models for sigma receptor ligands often include two hydrophobic pockets linked by a central basic group. nih.gov

Lead optimization for this compound derivatives would involve systematically modifying the structure to better fit the identified pharmacophore. This could include:

Exploring a variety of substituents on both the piperidine and oxanone rings to probe the steric and electronic requirements of the binding site.

Modifying the inter-ring linkage to optimize the spatial relationship between the two heterocyclic rings.

Synthesizing and testing individual stereoisomers to identify the most active configuration.

By integrating these principles, it is possible to rationally design and develop novel this compound derivatives with enhanced therapeutic potential.

Applications and Research Potential of 3 Piperidin 2 Yl Oxan 4 One in Chemical Biology

Future Perspectives and Challenges in 3 Piperidin 2 Yl Oxan 4 One Research

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) has revolutionized the field of drug discovery and development, offering powerful tools for the rational design of new chemical entities. For a compound like 3-(Piperidin-2-yl)oxan-4-one, these computational approaches can accelerate the identification of potent and selective modulators of biological targets.

De Novo Design and Optimization: Generative AI models can design novel derivatives of the this compound scaffold with optimized pharmacokinetic and pharmacodynamic properties. By learning from vast datasets of existing molecules and their biological activities, these algorithms can propose modifications to the core structure to enhance target binding, improve solubility, or reduce off-target effects. Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and artificial neural networks (ANN) can be employed to understand the structural requirements for biological activity, guiding the design of more effective analogues.

Predictive Modeling: A significant challenge in early drug discovery is the accurate prediction of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. ML models, trained on extensive experimental data, can provide in silico predictions of these parameters for novel derivatives of this compound, allowing for the early deselection of compounds with unfavorable profiles. For instance, QSAR models have been successfully used to predict the toxicity of piperidine (B6355638) derivatives.

Table 1: Application of AI/ML in the Design of this compound Derivatives

| AI/ML Application | Description | Potential Impact on Research |

|---|---|---|

| Generative Models | Algorithms that create new molecular structures based on learned chemical patterns and desired properties. | Design of novel this compound derivatives with enhanced potency and selectivity. |

| QSAR Modeling | Statistical models relating the chemical structure of a compound to its biological activity. | Identification of key structural features of the scaffold that are crucial for its therapeutic effect. |

| ADMET Prediction | In silico models that predict the pharmacokinetic and toxicity profiles of a compound. | Early-stage filtering of compounds with poor drug-like properties, reducing late-stage attrition. |

| Target Prediction | Computational tools that identify potential biological targets of a compound based on its structure. | Elucidation of the mechanism of action and exploration of new therapeutic indications. |

Exploration of Novel Biological Targets and Therapeutic Areas

The piperidine and oxanone scaffolds are present in a wide array of biologically active molecules, suggesting that this compound could interact with a diverse range of biological targets. In silico target prediction tools, which are often powered by machine learning, can be the first step in identifying the most probable protein targets for this compound.

Potential Therapeutic Areas:

Oncology: Piperidine derivatives have been investigated as anticancer agents, targeting enzymes like kinases and topoisomerases. Similarly, oxanone-containing compounds have shown cytotoxic potential against various cancer cell lines. Therefore, this compound could be explored for its utility in cancer therapy.

Neurodegenerative Diseases: The piperidine moiety is a common feature in drugs targeting the central nervous system (CNS). Derivatives have been designed as inhibitors of enzymes implicated in Alzheimer's disease, such as cholinesterases. The potential for CNS activity warrants investigation of this compound in the context of neurodegenerative disorders.

Infectious Diseases: The piperidine ring is a key component of various antibacterial, antifungal, and antiviral agents. The exploration of this compound and its derivatives for antimicrobial activity could lead to the development of new treatments for infectious diseases.

Inflammatory Diseases: Oleanolic acid, a natural triterpenoid (B12794562) containing an oxane-like ring, and its derivatives have demonstrated anti-inflammatory properties. This suggests that this compound could be a candidate for development as an anti-inflammatory agent.

Table 2: Potential Biological Targets and Therapeutic Areas for this compound

| Potential Therapeutic Area | Potential Biological Targets | Rationale based on Related Compounds |

|---|---|---|

| Oncology | Kinases, Topoisomerases, Cathepsin K | Piperidine and oxanone derivatives have shown anticancer activity. |

| Neurodegenerative Diseases | Cholinesterases, CNS Receptors | Piperidine is a common scaffold in CNS-active drugs. |

| Infectious Diseases | Bacterial, Fungal, or Viral Proteins | The piperidine moiety is found in many antimicrobial agents. |

| Inflammatory Disorders | Enzymes in inflammatory pathways | Oleanolic acid derivatives exhibit anti-inflammatory effects. |

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce environmental impact. The development of sustainable synthetic routes for this compound is a crucial future direction.

Biocatalysis: The use of enzymes to catalyze chemical reactions offers a green alternative to traditional chemical methods. Biocatalytic routes are being developed for the synthesis of piperidine heterocycles from renewable resources like biomass. Such approaches could be adapted for the stereoselective synthesis of the piperidine portion of this compound.

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processing, including improved safety, efficiency, and scalability. The application of flow chemistry to the synthesis of heterocyclic scaffolds is a growing area of research and could be applied to the production of this compound and its derivatives.

Green Solvents and Catalysts: Replacing hazardous solvents and catalysts with more environmentally benign alternatives is a core tenet of green chemistry. Research into the use of water, ionic liquids, or deep eutectic solvents for the synthesis of heterocycles is ongoing and could provide sustainable pathways to this compound.

Table 3: Sustainable Synthetic Strategies for this compound

| Sustainable Strategy | Description | Potential Advantages |

|---|---|---|

| Biocatalysis | Use of enzymes to catalyze specific reaction steps. | High selectivity, mild reaction conditions, use of renewable feedstocks. |

| Flow Chemistry | Performing reactions in a continuous stream rather than a batch. | Enhanced safety, improved heat and mass transfer, easier scale-up. |

| Green Solvents | Replacement of volatile organic solvents with water, ionic liquids, etc. | Reduced environmental pollution and worker exposure to hazardous materials. |

| Heterogeneous Catalysis | Use of solid-phase catalysts that can be easily separated and recycled. | Simplified product purification and catalyst reuse, reducing waste. |

Advanced Analytical Methodologies for Complex Biological Matrices

To understand the therapeutic potential and safety profile of this compound, robust analytical methods are required for its quantification in complex biological matrices such as plasma, urine, and cerebrospinal fluid (CSF).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids due to its high sensitivity, selectivity, and speed. A validated LC-MS/MS method would be essential for pharmacokinetic studies of this compound. The development of such a method would involve optimizing sample preparation (e.g., protein precipitation or solid-phase extraction), chromatographic separation, and mass spectrometric detection parameters.

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with liquid chromatography, is a powerful tool for the identification of unknown metabolites. In the context of this compound research, HRMS would be invaluable for elucidating its metabolic pathways, which is a critical aspect of drug development.

Advanced Sample Preparation: The development of advanced sample preparation techniques, such as magnetic molecularly imprinted polymers (MMIPs), can improve the selectivity and efficiency of extracting the analyte of interest from a complex matrix, leading to more accurate and reliable quantification. Furthermore, derivatization strategies, such as tagging carboxylic acid groups with piperidine-based reagents, can enhance the signal and facilitate the differentiation of isomers in mass spectrometry.

Table 4: Advanced Analytical Methodologies for this compound

| Analytical Technique | Application in Research | Key Parameters to Optimize |

|---|---|---|

| LC-MS/MS | Quantification of the parent drug and its known metabolites in biological fluids for pharmacokinetic studies. | Sample extraction, chromatographic column and mobile phase, precursor-product ion transitions. |